N'-(3-bromo-4-hydroxybenzylidene)benzohydrazide
Overview
Description
N-(3-bromo-4-hydroxybenzylidene)benzohydrazide, also known as BHBr, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BHBr is a derivative of hydrazide that possesses a unique chemical structure, which makes it a promising candidate for drug development.
Scientific Research Applications
1. Biological Activities
N'-(3-bromo-4-hydroxybenzylidene)benzohydrazide and its derivatives have shown remarkable biological activities. These include antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. The interaction with Salmon sperm DNA (SS-DNA) through an intercalation mode of interaction is particularly noteworthy (Sirajuddin, Uddin, Ali, & Tahir, 2013).
2. Antioxidant Properties
The compound has demonstrated significant antioxidant properties. One study found that it showed activity comparable to ascorbic acid, a known antioxidant, in scavenging free radicals (Sun et al., 2012).
3. Antibacterial Properties
Oxidovanadium(V) complexes with N'-(3-bromo-4-hydroxybenzylidene)benzohydrazide have exhibited remarkable antibacterial properties, particularly against Bacillus subtilis and Staphylococcus aureus, comparable to Penicillin (Cai et al., 2020).
4. Catalytic Performance
The compound has been used to develop catalytic agents, particularly dioxidomolybdenum(VI) complexes. These complexes are effective in the oxidation of various olefins, highlighting their potential in catalytic applications (Peng, 2016).
5. Urease Inhibition
A study demonstrated that a benzohydrazone compound derived from N'-(3-bromo-4-hydroxybenzylidene)benzohydrazide exhibited significant urease inhibitory activities, particularly against Helicobacter pylori urease (Qu et al., 2015).
6. Crystal Structure Analysis
The crystal structure of derivatives of N'-(3-bromo-4-hydroxybenzylidene)benzohydrazide has been analyzed, providing insights into the molecular architecture and stability of these compounds through hydrogen bonds and π...π interactions (Zong & Wu, 2013).
7. Insulin-Like Activity
Oxidovanadium(V) complexes with mixed-ligands including N'-(3-bromo-4-hydroxybenzylidene)benzohydrazide have shown insulin-like activity, significantly decreasing blood glucose levels in diabetic mice without altering levels in normal mice (Zhao et al., 2015).
8. Antimicrobial Activities
Several derivatives of N'-(3-bromo-4-hydroxybenzylidene)benzohydrazide have demonstrated effective antimicrobial activities, particularly against bacterial strains such as B. subtilis, S. aureus, and E. coli (Qian, 2019).
9. Potential as a Fluorescent Probe
A Schiff base derived from N'-(3-bromo-4-hydroxybenzylidene)benzohydrazide has been reported to be an effective "turn-on" fluorescent and chromogenic probe for CN− detection, showcasing potential in clinical diagnostics (Xu et al., 2017).
properties
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-12-8-10(6-7-13(12)18)9-16-17-14(19)11-4-2-1-3-5-11/h1-9,18H,(H,17,19)/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGOAGUFBVRVMI-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]benzohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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